2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
This compound is a derivative of 1,2,4-triazole . It has a molecular formula of C18H23IN6OS . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes an iodophenyl group, an allyl group, and a 1,2,4-triazole ring . The exact structure can be found in chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, 1,2,4-triazole derivatives have been studied for their antimicrobial potency .Scientific Research Applications
Overview
The compound "2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" belongs to the class of 1,2,4-triazole derivatives, which have garnered significant interest in scientific research due to their diverse biological activities and applications in medicinal chemistry. While specific literature on this compound may be limited, insights can be drawn from research on 1,2,4-triazole derivatives to understand potential applications and areas of interest.
Antimicrobial and Antifungal Activities
1,2,4-triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. These compounds exhibit broad-spectrum activity against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The triazole ring's presence contributes to their stability and enhances their interaction with biological targets, such as enzymes involved in the synthesis of essential components of microbial cells (Kaplaushenko, 2019).
Anticancer Potential
Research has also highlighted the anticancer potential of 1,2,4-triazole derivatives. These compounds can interfere with the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. Their ability to bind to various enzymes and receptors implicated in cancer progression is of particular interest for developing novel chemotherapeutic agents (Ohloblina, 2022).
Antioxidant Properties
The antioxidant properties of 1,2,4-triazole derivatives are another area of interest. These compounds can scavenge free radicals and protect cells from oxidative stress, which is associated with numerous diseases, including neurodegenerative disorders and cardiovascular diseases. The presence of a thiogroup in some 1,2,4-triazole derivatives enhances their antioxidant activity, making them potential candidates for developing new therapeutic agents (Kaplaushenko, 2019).
Agricultural Applications
In addition to their medicinal applications, 1,2,4-triazole derivatives have been explored for their utility in agriculture. They have been used as the basis for developing plant growth regulators, fungicides, and herbicides. The versatility of the triazole ring allows for the synthesis of compounds with specific actions on plants, contributing to increased crop yields and protection against various plant diseases (Nazarov et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN6OS/c1-2-7-21-12(8-17-11-5-3-10(15)4-6-11)19-20-14(21)23-9-13(22)18-16/h2-6,17H,1,7-9,16H2,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBSENATMOVZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110264 | |
Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |
CAS RN |
1306738-91-9 | |
Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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